N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c1-25(19(28)16-10-20-17-5-3-2-4-15(16)17)11-18(27)22-13-6-8-14(9-7-13)26-12-21-23-24-26/h2-10,12,20H,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSBSORIHBWRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)N2C=NN=N2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide is a synthetic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Tetrazole ring : Known for its bioactivity.
- Indole moiety : Commonly associated with various pharmacological activities.
- Carboxamide group : Enhances solubility and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits promising antimicrobial properties against various pathogens:
- Staphylococcus aureus
- Klebsiella pneumonia
- Escherichia coli
- Candida albicans
- Aspergillus niger
The minimum inhibitory concentration (MIC) values for these organisms indicate effective inhibition at low concentrations, suggesting potential for therapeutic applications in treating infections caused by resistant strains of bacteria and fungi.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the tetrazole and indole moieties significantly influence its cytotoxicity. For instance, compounds with specific substitutions on the phenyl ring demonstrated enhanced activity against human glioblastoma and melanoma cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : Its structural similarity to natural ligands allows it to modulate receptor functions, potentially affecting signaling pathways related to growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several studies have highlighted the efficacy of this compound:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule, differing primarily in heterocyclic substituents, linker groups, or aromatic systems:
Key Observations:
- Tetrazole vs. Thiazole/Furan : The target’s tetrazole group offers superior metabolic stability compared to thiazole (in ) or furan derivatives, as tetrazoles resist enzymatic degradation . Thiazole-containing compounds (e.g., ) may exhibit stronger metal-chelating properties.
- Amide Linkers : The N-methyl amide in the target reduces steric hindrance compared to bulkier linkers (e.g., methoxybenzyl in ), possibly favoring target binding.
Advantages and Limitations
- Target Compound :
- Comparators :
Q & A
Q. Table 1: Key SAR Findings
| Modification | Bioactivity Trend | Reference |
|---|---|---|
| Tetrazole → Carboxylate | Reduced potency | |
| Indole C3-methylation | Improved solubility |
Reaction Mechanisms: How to elucidate pathways for key transformations?
Answer:
- Kinetic studies : Vary reactant concentrations to determine rate laws for amide coupling .
- Isotopic labeling : Use -labeled azides to track tetrazole formation via -NMR .
Troubleshooting Synthesis: What if the final product has impurities?
Answer:
- Side-product identification : Compare LC-MS profiles with predicted byproducts (e.g., hydrolyzed amides) .
- Re-optimization : Adjust pH (e.g., buffered conditions) to suppress hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
